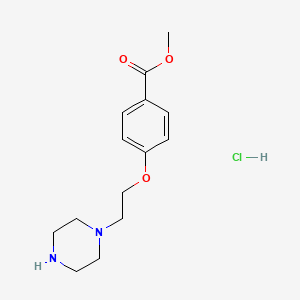![molecular formula C27H25N5O4S B2484439 N-[(furan-2-yl)methyl]-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide CAS No. 1093807-79-4](/img/structure/B2484439.png)
N-[(furan-2-yl)methyl]-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(furan-2-yl)methyl]-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a useful research compound. Its molecular formula is C27H25N5O4S and its molecular weight is 515.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitubercular and Antiprotozoal Applications
- Compounds derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, structurally related to the query compound, have shown promising antitubercular properties against Mycobacterium tuberculosis, indicating potential for treating tuberculosis (Kantevari et al., 2011).
- Dicationic imidazo[1,2-a]pyridines, another related class of compounds, have demonstrated effective antiprotozoal activity, particularly against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential for use in treating protozoal infections (Ismail et al., 2004).
Anticancer Activity
- Quinazolin-4-one derivatives, which share a common structural motif with the query compound, have been synthesized and found to exhibit anti-inflammatory activity, suggesting potential use in cancer therapy due to the link between inflammation and cancer (Kumar & Rajput, 2009).
- Another study found that quinoxaline derivatives, structurally similar to the query compound, displayed antiproliferative activity against human cancer cell lines, highlighting the potential of these compounds in cancer treatment (El Rayes et al., 2019).
Antimicrobial Properties
- Analogues of furan-amidines, which are structurally related to the query compound, have been evaluated as inhibitors of NQO2, an enzyme of interest in cancer chemotherapy and malaria treatment (Alnabulsi et al., 2018).
- A variety of synthesized quinazolinone derivatives have demonstrated significant antimicrobial activity, suggesting their potential in developing new antibiotics and antimicrobial agents (Anisetti et al., 2012).
Antiulcer Activity
- Quinazoline-4-(3H) one derivatives have been synthesized and tested for antiulcer activity, indicating potential therapeutic applications in gastrointestinal disorders (Patil et al., 2010).
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-3-[5-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O4S/c1-17-7-2-4-10-20(17)29-24(34)16-37-27-31-21-11-5-3-9-19(21)25-30-22(26(35)32(25)27)12-13-23(33)28-15-18-8-6-14-36-18/h2-11,14,22H,12-13,15-16H2,1H3,(H,28,33)(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWYIXSZTXCGRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
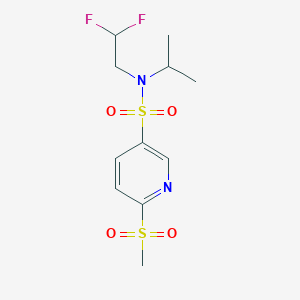

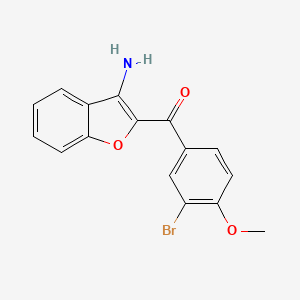
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2484363.png)


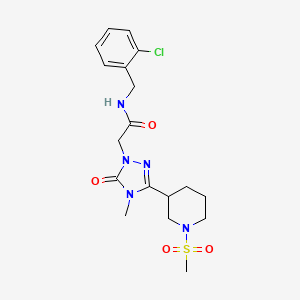
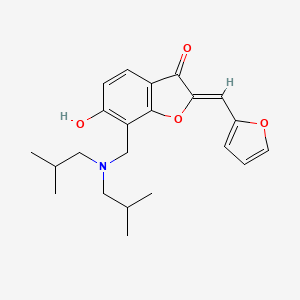
![8-(5-Bromo-2-methoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2484369.png)

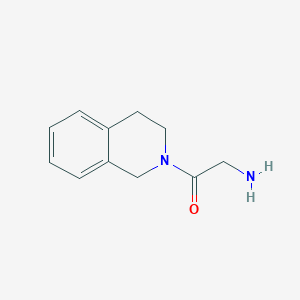

![ethyl 2-methyl-4-thioxo-10-vinyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate](/img/structure/B2484375.png)
